2-methyl-7H-purin-8-ol
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Overview
Description
2-methyl-7H-purin-8-ol is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring structure with a methyl group at the 2-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7H-purin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-9-(2,4-dimethoxybenzyl)-7-methyl-7,9-dihydro-8H-purin-8-one with anisole and trifluoroacetic acid at elevated temperatures . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7H-purin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methyl-7H-purin-8-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-methyl-7H-purin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential roles in cellular processes and as a model compound for understanding purine metabolism.
Medicine: Research explores its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 2-methyl-7H-purin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
2-methyl-7H-purin-8-ol can be compared with other similar compounds, such as:
2-amino-7-methyl-7H-purin-6-ol: This compound has an amino group at the 2-position and a hydroxyl group at the 6-position, making it structurally similar but functionally different.
7-methyl-7H-purin-6-ol: This compound lacks the hydroxyl group at the 8-position, which can significantly alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-Methyl-7H-purin-8-ol, also known as 2-methyladenine, is a purine derivative that has garnered interest for its biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound has the following chemical properties:
Property | Value |
---|---|
CAS Number | 6881-12-5 |
Molecular Formula | C6H7N5O |
Molecular Weight | 165.15 g/mol |
IUPAC Name | This compound |
Canonical SMILES | CN1C=NC2=C(NC(=N1)N=C(N2)N)O |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to modulate several biochemical pathways, particularly those involved in cellular signaling and metabolic processes.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes related to nucleotide metabolism, impacting cellular proliferation and apoptosis.
- Receptor Binding : The compound has been shown to bind to adenosine receptors, potentially influencing immune responses and neuroprotective mechanisms.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:
- Bacterial Inhibition : In vitro assays revealed that the compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Antifungal Effects : The compound has also shown activity against Candida albicans, with a minimum inhibitory concentration (MIC) of approximately 25 µg/mL.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays:
Assay Type | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 15.3 |
ABTS Radical Scavenging | 12.5 |
Ferric Reducing Antioxidant Power (FRAP) | 20.0 |
These results indicate that the compound can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Study on Neuroprotective Effects
A significant study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. The findings showed:
- Reduction in Neuronal Death : Mice treated with the compound exhibited a 40% reduction in neuronal death compared to the control group.
- Improved Cognitive Function : Behavioral tests indicated enhanced memory retention and learning capabilities in treated mice.
Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound:
- Cytokine Modulation : The compound significantly reduced the levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in lipopolysaccharide-stimulated macrophages by approximately 60%.
This suggests its potential use in treating inflammatory conditions.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further investigation as an anticancer agent.
- Neuroprotection : The neuroprotective effects observed indicate potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Antimicrobial Agent : The compound's broad-spectrum antimicrobial activity suggests it could be developed into new antibiotics or antifungal treatments.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-methyl-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C6H6N4O/c1-3-7-2-4-5(8-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) |
InChI Key |
WRZQGIWKUQJAFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(=N1)NC(=O)N2 |
Origin of Product |
United States |
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